molecular formula C15H22ClNO B159828 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride CAS No. 5485-65-4

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride

Cat. No. B159828
CAS RN: 5485-65-4
M. Wt: 267.79 g/mol
InChI Key: ROMXVSMENBAYRM-UHFFFAOYSA-N
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Description

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, also known as α-PVP Hydrochloride or Alpha-PVP Hydrochloride, is a synthetic compound . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain . It has been described as an off-white solid, a white powder, and a crystalline solid .


Molecular Structure Analysis

The molecular formula of 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride is C15H22ClNO . The IUPAC name is 1-phenyl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride . The InChI is InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H .


Physical And Chemical Properties Analysis

The molecular weight of 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride is 267.79 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Spectroscopic Identification and Derivatization

  • A study focused on identifying novel hydrochloride salts of cathinones, including 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride. It utilized techniques like GC-MS, IR, NMR, and electronic absorption spectroscopy for analysis. Thionation and amination reactions were also explored for the identification of selected cathinones (Nycz, Paździorek, Małecki, & Szala, 2016).

Forensic Analysis

  • Another study reported a fatal case involving α-pyrrolidinovalerophenone (α-PVP) and pentedrone poisoning. It highlighted the use of GC-MS for detecting and quantifying 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride and its metabolites in postmortem samples (Sykutera, Cychowska, & Bloch-Boguslawska, 2015).

Neurotransmitter Reuptake Inhibition

  • Research into neurotransmitter reuptake mechanisms for potential medications for cocaine abuse included the analysis of 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride analogues. These compounds demonstrated selective inhibition of dopamine and norepinephrine transporters (Meltzer, Butler, Deschamps, & Madras, 2006).

Crystallographic Characterization

  • The structural properties of 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride have been examined through crystallography, enhancing understanding of its molecular configuration (Wood, Bernal, & Lalancette, 2016).

Synthesis and Biological Activity

  • A study on the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, which are structurally related to 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, evaluated their antiarrhythmic and antihypertensive activities. The research also assessed their binding affinities for alpha-adrenoceptors, indicating potential medical applications (Malawska, Kulig, Filipek, Sapa, Maciag, Zygmunt, & Antkiewicz-Michaluk, 2002).

Safety And Hazards

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride is a DEA Schedule I controlled substance . Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse . It has been identified in a number of serious adverse events and drug-related deaths .

properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMXVSMENBAYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468913
Record name 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride

CAS RN

5485-65-4
Record name alpha-Pyrrolidinopentiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005485654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B5O7325YO
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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